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molecular formula C12H11N3O4 B8709290 2-Pyridinecarboxaldehyde, 3-[(4,6-dimethoxy-2-pyrimidinyl)oxy]- CAS No. 136429-18-0

2-Pyridinecarboxaldehyde, 3-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-

Cat. No. B8709290
M. Wt: 261.23 g/mol
InChI Key: PGDFWRINOJTSDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05129937

Procedure details

To a mixture consisting of 400 ml of dioxane and 400 ml of water, 42.6 g of 3-(4,6-dimethoxy-2-pyrimidinyloxy)-2-pyridinecarboxaldehyde diethylacetal and 22 g of N-hydroxybenzenesulfonamide were added under stirring. The reaction mixture was heated at 80-85° C. for 1 hour so that the reaction was brought to completion. Low-boiling substances were then distilled completion. Low-boiling substances were then distilled out under reduced pressure. The residue was added and extracted with 300 ml of saline and 300 ml of ethyl acetate. The organic layer was dried over sodium sulfate and then concentrated under reduced pressure, whereby 56.6 g of an oily residue was obtained. The residue was purified by chromatography on a silica gel column (n-hexane/ethyl acetate=1:1) so that 19.2 g of 4,6-dimethoxy-2-(2-formyl-3-pyridyloxy)pyrimidine were obtained (yield: 54%).
Quantity
400 mL
Type
reactant
Reaction Step One
Name
3-(4,6-dimethoxy-2-pyrimidinyloxy)-2-pyridinecarboxaldehyde diethylacetal
Quantity
42.6 g
Type
reactant
Reaction Step Two
Quantity
22 g
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Four
Yield
54%

Identifiers

REACTION_CXSMILES
O1CCOCC1.C([O:9][CH:10](OCC)[C:11]1[C:16]([O:17][C:18]2[N:23]=[C:22]([O:24][CH3:25])[CH:21]=[C:20]([O:26][CH3:27])[N:19]=2)=[CH:15][CH:14]=[CH:13][N:12]=1)C.ONS(C1C=CC=CC=1)(=O)=O>O>[CH3:25][O:24][C:22]1[CH:21]=[C:20]([O:26][CH3:27])[N:19]=[C:18]([O:17][C:16]2[C:11]([CH:10]=[O:9])=[N:12][CH:13]=[CH:14][CH:15]=2)[N:23]=1

Inputs

Step One
Name
Quantity
400 mL
Type
reactant
Smiles
O1CCOCC1
Step Two
Name
3-(4,6-dimethoxy-2-pyrimidinyloxy)-2-pyridinecarboxaldehyde diethylacetal
Quantity
42.6 g
Type
reactant
Smiles
C(C)OC(C1=NC=CC=C1OC1=NC(=CC(=N1)OC)OC)OCC
Step Three
Name
Quantity
22 g
Type
reactant
Smiles
ONS(=O)(=O)C1=CC=CC=C1
Step Four
Name
Quantity
400 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
82.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
DISTILLATION
Type
DISTILLATION
Details
were then distilled completion
DISTILLATION
Type
DISTILLATION
Details
were then distilled out under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was added
EXTRACTION
Type
EXTRACTION
Details
extracted with 300 ml of saline and 300 ml of ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC1=NC(=NC(=C1)OC)OC=1C(=NC=CC1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 56.6 g
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 170.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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